tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1004304-11-3
VCID: VC6759700
InChI: InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-]
Molecular Formula: C16H22FN3O4
Molecular Weight: 339.367

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

CAS No.: 1004304-11-3

Cat. No.: VC6759700

Molecular Formula: C16H22FN3O4

Molecular Weight: 339.367

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate - 1004304-11-3

Specification

CAS No. 1004304-11-3
Molecular Formula C16H22FN3O4
Molecular Weight 339.367
IUPAC Name tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3
Standard InChI Key LGCAUFCZVZDIEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-]

Introduction

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its molecular formula and specific functional groups, which contribute to its chemical properties and potential applications. This compound is often used as a building block in organic synthesis due to its reactive sites.

Synthesis and Preparation

The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves nucleophilic aromatic substitution reactions. For example, a similar compound can be synthesized by reacting tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene . The reaction conditions and reagents may vary depending on the specific starting materials and desired product.

Applications and Biological Activity

While specific biological activity data for tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is not readily available, compounds in this class are often explored for their potential in medicinal chemistry. Piperidine derivatives are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antimicrobial properties.

Research Findings

CompoundMolecular WeightSynthesis MethodBiological Activity
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylateApprox. 353.39 g/mol Nucleophilic aromatic substitutionPotential medicinal applications
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate294.36 g/mol Similar synthesis methodsBuilding block in organic synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator